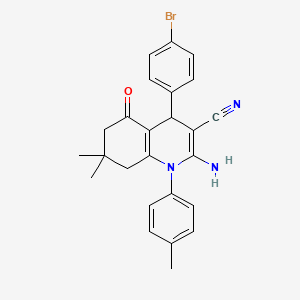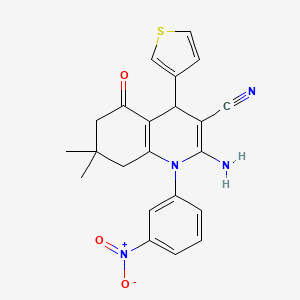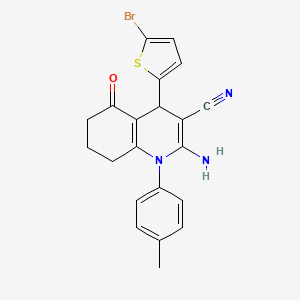![molecular formula C36H24N4O4 B11539514 1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)
1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
The synthesis of 1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of Substituents: The phenylprop-1-en-1-yl and phenyldiazen-1-yl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled conditions to ensure the desired stereochemistry and functional group placement.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and high-throughput screening techniques.
Chemical Reactions Analysis
1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new isoindole derivatives with extended conjugation.
Scientific Research Applications
1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can interact with cellular targets involved in cancer progression.
Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth . It may also interact with DNA, causing structural changes that affect gene expression and cellular function .
Comparison with Similar Compounds
Similar compounds to 1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE include other isoindole derivatives and compounds with similar functional groups. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties . Examples of similar compounds include:
1,3-Dioxol-5-yl-indoles: Known for their anticancer properties.
N-Phenyl-benzamides: Studied for their antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C36H24N4O4 |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1,3-dioxo-N-[3-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C36H24N4O4/c41-33(25-9-3-1-4-10-25)21-14-24-8-7-13-29(22-24)37-34(42)26-15-20-31-32(23-26)36(44)40(35(31)43)30-18-16-28(17-19-30)39-38-27-11-5-2-6-12-27/h1-23H,(H,37,42)/b21-14-,39-38? |
InChI Key |
LJRFHGRJRLYIAI-WIMJDRPKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B11539435.png)


![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11539448.png)
![N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11539452.png)

![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11539462.png)
![2,4-Dimethoxy-N'-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11539471.png)

![13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11539477.png)
![2,3,4-Trimethylbenzo[h]quinoline](/img/structure/B11539485.png)
![3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539486.png)
![N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11539492.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)
